(E)-1-iodododec-1-ene

Overview

Description

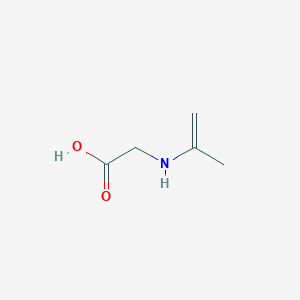

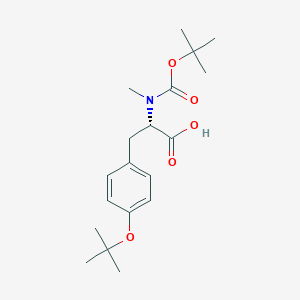

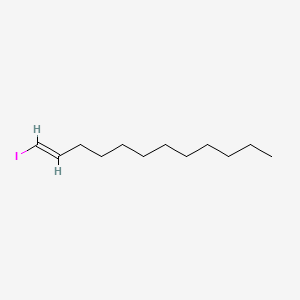

“(E)-1-iodododec-1-ene” is a chemical compound with diverse applications in scientific research. It is commonly used in organic synthesis, enabling the creation of various complex molecules with distinct properties. The molecular formula of this compound is C12H23I .

Molecular Structure Analysis

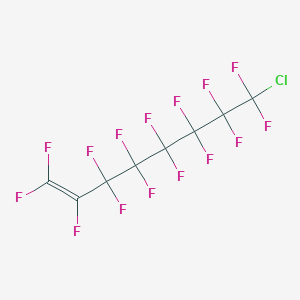

The InChI string for “(E)-1-iodododec-1-ene” isInChI=1S/C12H23I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3/b12-11+ . This indicates that the molecule consists of a 12-carbon chain with a double bond between the 11th and 12th carbon atoms, and an iodine atom attached to the 12th carbon atom . Physical And Chemical Properties Analysis

The molecular weight of “(E)-1-iodododec-1-ene” is 294.220 g/mol . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the retrieved resources.Scientific Research Applications

1. Epithermal Neutron Activation Analysis (ENAA)

(E)-1-iodododec-1-ene has been utilized in the epithermal neutron activation analysis (ENAA). ENAA is applied in the analysis of foods for iodine. This method involves irradiating wet foods in a boron nitride vessel, followed by direct counting of the gamma ray of 128I without processing the sample. This technique is significant in determining iodine concentrations in various food matrices, as illustrated in the study by Stroube, Cunningham, and Lutz (1987) (Stroube, Cunningham, & Lutz, 1987).

2. Synthesis of Trisubstituted E-iodoalkenes

Research by Tsuji et al. (2008) demonstrates the use of (E)-1-iodododec-1-ene in the stereoselective synthesis of trisubstituted E-iodoalkenes. This process involves indium-catalyzed addition of 1,3-dicarbonyl compounds to 1-iodo-1-alkynes, producing E-iodoalkenes. The iodine atom in this context acts both as an activating group and as a controller of the regioselectivity of the addition (Tsuji et al., 2008).

3. Thermodynamics of Mixtures Containing Iodoalkanes

(E)-1-iodododec-1-ene is also significant in understanding the thermodynamics of mixtures containing iodoalkanes. Soriano et al. (1989) studied the excess enthalpies of binary liquid mixtures of 1-iodoalkanes and various solvents. This research provides insights into the interactions and properties of 1-iodoalkanes in different solvent systems (Soriano, Velasco, Otin, & Kehiaian, 1989).

4. Analytical Techniques in Biological Materials

The determination of iodine in biological materials through ENAA is another application area. Lutz (1986) used ENAA for the nondestructive determination of iodine in foods and other biological materials. This method highlights the significance of (E)-1-iodododec-1-ene in enhancing the productivity of the neutron capture reaction of iodine (Lutz, 1986).

properties

IUPAC Name |

(E)-1-iodododec-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEAYYZTUNNTKM-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-iodododec-1-ene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)

![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)